molecular formula C10H9F3O3S B12593357 Methyl 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzoate CAS No. 647855-90-1

Methyl 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzoate

Cat. No.: B12593357
CAS No.: 647855-90-1
M. Wt: 266.24 g/mol
InChI Key: KMKBXMTUZNMHCI-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzoate is an organic compound with the molecular formula C10H9F3O3S It is a derivative of benzoic acid, where the benzoate group is substituted with a methoxy group at the 4-position and a trifluoromethylsulfanyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzoate typically involves the esterification of 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzoic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can help in scaling up the production while maintaining the quality of the compound. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high yields in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the trifluoromethylsulfanyl group to a thiol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or thiols.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1. Drug Development

The trifluoromethyl group in methyl 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzoate enhances the compound's pharmacological properties, making it a valuable candidate in drug design. Trifluoromethylated compounds are known for their ability to increase lipophilicity and metabolic stability, which can lead to improved bioavailability of therapeutic agents .

Recent studies have indicated that compounds containing the trifluoromethyl group exhibit significant biological activity against various diseases, including cancer and inflammatory conditions. For instance, the incorporation of trifluoromethyl groups into existing drug frameworks has led to the development of novel therapeutics with enhanced efficacy and reduced side effects .

1.2. Targeted Therapies

Research has shown that this compound can act as a precursor for synthesizing targeted therapies. The compound's unique structure allows for modifications that can tailor its action against specific biological targets, such as enzymes or receptors involved in disease pathways .

Agricultural Chemistry

2.1. Pesticide Formulations

This compound has potential applications in agricultural chemistry as a component in pesticide formulations. The trifluoromethyl group contributes to the compound's effectiveness as an insecticide or herbicide by enhancing its potency and selectivity against pests while minimizing toxicity to non-target organisms .

2.2. Plant Growth Regulators

In addition to its pesticidal properties, this compound may serve as a plant growth regulator. Research indicates that compounds with similar functional groups can influence plant growth and development by modulating hormonal pathways or stress responses .

Material Science

3.1. Polymer Additives

The incorporation of this compound into polymer matrices has been explored for improving material properties such as thermal stability and chemical resistance. The trifluoromethyl group imparts unique characteristics that enhance the performance of polymers used in coatings, adhesives, and other applications .

3.2. Nanotechnology Applications

In nanotechnology, this compound is being investigated for its role in the synthesis of nanostructured materials. The ability to functionalize surfaces with trifluoromethylated compounds opens new avenues for creating advanced materials with tailored properties for electronics and photonics .

Case Studies

Study Application Findings
Study on Trifluoromethylated DrugsMedicinal ChemistryDemonstrated enhanced efficacy of drugs containing trifluoromethyl groups against cancer cells .
Pesticide Efficacy ResearchAgricultural ChemistryFound that this compound showed significant insecticidal activity with low toxicity to beneficial insects .
Polymer Composite DevelopmentMaterial ScienceRevealed improved thermal stability in polymer composites when incorporating this compound .

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethylsulfanyl group can enhance the compound’s binding affinity to target proteins, leading to inhibition or modulation of their activity. The methoxy group can also contribute to the compound’s overall stability and solubility, affecting its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methoxybenzoate: Lacks the trifluoromethylsulfanyl group, resulting in different chemical properties and reactivity.

    Methyl 4-trifluoromethylbenzoate: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

    Methyl 3-(trifluoromethyl)benzoate: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

Uniqueness

Methyl 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzoate is unique due to the presence of both methoxy and trifluoromethylsulfanyl groups. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential biological activity, making it a valuable compound in various research and industrial applications.

Biological Activity

Methyl 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a methoxy group and a trifluoromethylsulfanyl moiety. These components enhance its lipophilicity and biological activity, making it a candidate for various pharmacological applications.

The compound's molecular formula is C₁₄H₁₃F₃O₂S, with a molecular weight of approximately 300.32 g/mol. The trifluoromethyl group is known for its electron-withdrawing properties, which significantly influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, facilitating its absorption and distribution in biological systems. This modification can lead to the modulation of enzyme activities and receptor interactions, which are crucial for its antimicrobial and anti-inflammatory properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated as a potential agent against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial activity compared to standard antibiotics like penicillin .
  • Anti-inflammatory Activity Assessment : In vitro assays evaluating the compound's effect on lipopolysaccharide (LPS)-induced inflammation in macrophages revealed a significant reduction in tumor necrosis factor-alpha (TNF-α) levels, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis with Related Compounds

To understand the relative efficacy of this compound, a comparison with structurally similar compounds was conducted:

Compound NameMolecular FormulaKey FeaturesAntimicrobial Activity (MIC)
This compoundC₁₄H₁₃F₃O₂STrifluoromethyl group enhances potency32 µg/mL
Methyl 4-methoxybenzoateC₁₄H₁₄O₃Lacks trifluoromethyl; lower potency>128 µg/mL
Methyl 2-(trifluoromethyl)benzoateC₁₂H₉F₃O₂Moderate lipophilicity; less effective64 µg/mL

Properties

CAS No.

647855-90-1

Molecular Formula

C10H9F3O3S

Molecular Weight

266.24 g/mol

IUPAC Name

methyl 4-methoxy-3-(trifluoromethylsulfanyl)benzoate

InChI

InChI=1S/C10H9F3O3S/c1-15-7-4-3-6(9(14)16-2)5-8(7)17-10(11,12)13/h3-5H,1-2H3

InChI Key

KMKBXMTUZNMHCI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)SC(F)(F)F

Origin of Product

United States

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